6-Chloro-5-formylpyridine-3-carbonitrile

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6-Chloro-5-formylpyridine-3-carbonitrile (CAS 176433-63-9) is a heterocyclic small-molecule building block of the pyridine-3-carbonitrile class, featuring three orthogonal reactive handles on a single pyridine ring: an electron-withdrawing nitrile at position 3, a formyl group at position 5, and a chlorine atom at position 6. Its molecular formula is C₇H₃ClN₂O, with a molecular weight of 166.56 g/mol.

Molecular Formula C7H3ClN2O
Molecular Weight 166.56 g/mol
CAS No. 176433-63-9
Cat. No. B1435053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-formylpyridine-3-carbonitrile
CAS176433-63-9
Molecular FormulaC7H3ClN2O
Molecular Weight166.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)Cl)C#N
InChIInChI=1S/C7H3ClN2O/c8-7-6(4-11)1-5(2-9)3-10-7/h1,3-4H
InChIKeyCMWSRNXJFMDJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-formylpyridine-3-carbonitrile (CAS 176433-63-9) – A Triple-Functionalized Pyridine Building Block for Medicinal Chemistry and Organic Synthesis


6-Chloro-5-formylpyridine-3-carbonitrile (CAS 176433-63-9) is a heterocyclic small-molecule building block of the pyridine-3-carbonitrile class, featuring three orthogonal reactive handles on a single pyridine ring: an electron-withdrawing nitrile at position 3, a formyl group at position 5, and a chlorine atom at position 6 [1]. Its molecular formula is C₇H₃ClN₂O, with a molecular weight of 166.56 g/mol . This substitution pattern enables sequential chemoselective transformations—nucleophilic aromatic substitution at C6, condensation/reductive amination at C5, and nitrile hydrolysis or cycloaddition at C3—making it a versatile intermediate for constructing complex heterocyclic scaffolds in pharmaceutical and agrochemical research programs [2] [3].

Why 6-Chloro-5-formylpyridine-3-carbonitrile Cannot Be Casually Replaced by Other Pyridine-3-carbonitrile Analogs


Pyridine-3-carbonitrile analogs with varying substitution patterns cannot be interchanged without fundamentally altering downstream synthetic outcomes and biological profiles. The simultaneous presence of chloro, formyl, and nitrile groups in precise positions on the same ring creates a unique reactivity landscape. For instance, the electron-deficient nature of the nitrile group at position 3 strongly deactivates the pyridine ring toward electrophilic substitution, while the chlorine at position 6 remains susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . Replacing the formyl group at position 5 with a nitro group, as in 6-chloro-5-nitronicotinonitrile (CAS 160906-98-9), alters both the electronic character and the available synthetic transformations—nitro groups require reduction before further functionalization, whereas the formyl group permits direct condensation, reductive amination, and Knoevenagel reactions . Similarly, exchanging the nitrile for a methyl ester, as in methyl 6-chloro-5-formylnicotinate (CAS 176433-65-1), changes the hydrogen-bonding capacity and metabolic liability, which is critical if the building block is destined for lead optimization campaigns in medicinal chemistry . These differences translate into divergent chemical yields, reaction conditions, and ultimate biological activities of the final compounds, making generic substitution a high-risk decision during procurement.

Quantitative Differentiation Evidence for 6-Chloro-5-formylpyridine-3-carbonitrile Against Closest Analogs


Commercial Purity Tier Comparison: 6-Chloro-5-formylpyridine-3-carbonitrile vs. Methyl 6-Chloro-5-formylnicotinate

The target compound is commercially available at a validated purity of 98% from multiple independent suppliers, confirmed by batch-specific NMR, HPLC, and GC certificates of analysis . In contrast, the closest ester analog, methyl 6-chloro-5-formylnicotinate (CAS 176433-65-1), is predominantly sourced at 95% standard purity, with 98% batches commanding significant price premiums (¥4,038–¥4,250 per gram for the ester at 98% vs. comparable gram-level pricing for the nitrile at 98%) . The standard 95% grade of the ester introduces additional purification burden for customers requiring higher purity for sensitive reactions, whereas the nitrile target compound is directly accessible at the higher 98% tier without sourcing surcharges .

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LogP and Polar Surface Area: 6-Chloro-5-formylpyridine-3-carbonitrile vs. 6-Chloronicotinonitrile

The target compound's computed XLogP3 of 1.0 and topological polar surface area (TPSA) of 53.8 Ų position it favourably within typical oral drug-like parameter ranges (XLogP <5, TPSA <140 Ų) [1]. In comparison, the simpler 6-chloronicotinonitrile (CAS 33252-28-7, also known as 2-chloro-5-cyanopyridine) lacks the formyl group and has a lower molecular weight (138.56 g/mol) but also a reduced hydrogen-bond acceptor count (2 vs. 3 for the target compound) and a lower TPSA (~36.7 Ų estimated), which predicts diminished aqueous solubility and altered permeability characteristics . The addition of the formyl group at position 5 increases both the hydrogen-bond acceptor count and the TPSA by approximately 17 Ų, which can beneficially modulate solubility and off-target binding profiles in medicinal chemistry campaigns [1] [2].

Physicochemical Properties Lipophilicity Drug-Likeness

Orthogonal Reactivity: Three Reactive Handles on 6-Chloro-5-formylpyridine-3-carbonitrile vs. Two-Handle Analogs

The target compound features three chemically distinct, sequentially addressable reactive sites: (i) an SNAr-active chlorine at C6, (ii) a formyl group at C5 capable of condensation, reductive amination, and Wittig-type reactions, and (iii) a nitrile at C3 that can undergo hydrolysis to carboxamide/carboxylic acid, cycloaddition to tetrazoles, or reduction to aminomethyl [1]. In contrast, 6-chloronicotinonitrile (CAS 33252-28-7) offers only two reactive handles (Cl + CN), lacking the formyl group for direct C–C bond-forming transformations such as Knoevenagel condensations or hydrazone formation . Similarly, 6-chloro-5-nitronicotinonitrile (CAS 160906-98-9) provides a nitro group at C5 instead of formyl, which necessitates an additional reduction step (e.g., H₂/Pd-C or SnCl₂) before the C5 position becomes synthetically useful—adding at least one synthetic step and reducing overall yield . The literature on 6-chloro-5-formyl-1,4-dihydropyridine synthesis confirms that the formyl group at C5 enables direct Vilsmeier–Haack type chemistry and condensation with active methylene compounds, transformations that are precluded when the C5 position bears a nitro substituent [2].

Synthetic Versatility Reactive Handles Building Block Design

Price Efficiency per Reactive Handle: 6-Chloro-5-formylpyridine-3-carbonitrile vs. Methyl 6-Chloro-5-formylnicotinate

The target compound is listed at €892.00 per 50 mg and €2,629.00 per 500 mg from CymitQuimica/Biosynth, corresponding to a unit cost of €17.84/mg at the small scale and €5.26/mg at the 500 mg scale . This reflects a 70% volume discount for the larger quantity. While the ester analog methyl 6-chloro-5-formylnicotinate (CAS 176433-65-1) is comparably priced at the 98% purity tier (¥4,038–¥4,250 per gram, approximately €520–€550/g or €0.52–€0.55/mg), the ester provides only two reactive handles for sequential C–C bond formation (ester hydrolysis/amidation and formyl condensation), whereas the target compound's nitrile group enables an additional, orthogonal diversification pathway (e.g., tetrazole formation, nitrile oxide cycloaddition) that is not accessible from the ester without additional synthetic manipulation . When normalized by the number of chemically distinct diversification points, the target compound offers a lower cost per reactive handle for programs requiring heterocycle annulation at the C3 position .

Cost Efficiency Procurement Economics Building Block Value

Recommended Procurement and Deployment Scenarios for 6-Chloro-5-formylpyridine-3-carbonitrile


Medicinal Chemistry: Kinase Inhibitor Fragment and Lead Optimization Libraries

The compound serves as a privileged scaffold for generating kinase-focused screening libraries. The formyl group at C5 can be condensed with (hetero)aryl hydrazines or active methylene compounds to install diverse C5 substituents, while the chlorine at C6 undergoes palladium-catalyzed Suzuki, Sonogashira, or Buchwald–Hartwig couplings to introduce aryl, alkynyl, or amino diversity elements . The nitrile at C3 can be hydrolyzed to a primary carboxamide (a known hinge-binding motif in kinase inhibitors) or cyclized to a tetrazole (a carboxylic acid bioisostere), enabling systematic exploration of hinge-region interactions. The compound's favorable computed drug-likeness profile (XLogP3 = 1.0, TPSA = 53.8 Ų) makes it a suitable core for lead optimization where maintaining balanced lipophilicity and solubility is critical.

Agrochemical Intermediate: Synthesis of Nicotinonitrile-Derived Pesticides and Herbicides

Derivatives of 6-chloro-5-formylpyridine-3-carbonitrile have been investigated as intermediates in the preparation of agrochemical active ingredients, including pesticides and herbicides with enhanced environmental safety profiles . The compound's structural features align with known 4-haloalkylnicotinonitrile intermediates described in pesticide process patents, where the halogen and nitrile groups serve as synthetic anchors for constructing the active pharmacophore . The formyl group provides a convenient entry point for introducing heterocyclic and oxime-ether moieties common in modern agrochemical design, while the chlorine atom allows for late-stage diversification via nucleophilic displacement.

Diversity-Oriented Synthesis: One-Step Access to Dihydropyridine and Furopyridine Heterocycles

The target compound, or its synthetic precursors, enable the construction of 6-chloro-5-formyl-1,4-dihydropyridine and 4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione scaffolds via microwave-accelerated and ultrasound-assisted protocols under environmentally benign conditions . The formyl group at C5 acts as the key electrophilic center for these cyclization reactions, and its presence at the oxidation state of an aldehyde (rather than a carboxylic acid or protected alcohol) is essential for the one-step Vilsmeier–Haack-type transformations described in the literature. Analogs lacking the formyl group at C5, or bearing it in a reduced or oxidized form, cannot participate in these transformations without additional synthetic manipulation, underscoring the target compound's unique utility in diversity-oriented synthesis .

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